molecular formula C14H21ClN2O2S B3973987 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide

Cat. No.: B3973987
M. Wt: 316.8 g/mol
InChI Key: OEHLTMGFSCJGHR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. This compound features a chloro-substituted benzene ring connected to a sulfonamide group, which is further linked to a 2-(dimethylamino)cyclohexyl moiety. The structural motif of N-cyclohexyl benzenesulfonamides is well-established in scientific literature, with studies showing that such molecules often adopt an L-shaped conformation and can form specific intermolecular interactions, such as hydrogen-bonded cyclic dimers in the solid state . Sulfonamide-based compounds are a significant class of molecules in medicinal chemistry research due to their diverse biological activities. The sulfonamide functional group is a common pharmacophore found in many therapeutic agents. Researchers are interested in these compounds for exploring enzyme inhibition, protein-binding interactions, and as key intermediates in the synthesis of more complex chemical entities . The specific stereochemistry of the dimethylamino-cyclohexyl ring may influence the compound's conformation and its interaction with biological targets, making it a subject for structure-activity relationship (SAR) studies. Safety Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-17(2)14-6-4-3-5-13(14)16-20(18,19)12-9-7-11(15)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHLTMGFSCJGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(dimethylamino)cyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate and may be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Key Differences and Similarities

The following table summarizes structural and pharmacological distinctions between 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide and its analogues:

Compound Name Core Structure Substituent Modifications Pharmacological Activity (Preclinical) Legal Status (Selected Jurisdictions)
This compound Benzenesulfonamide 2-(Dimethylamino)cyclohexyl group Limited data; hypothesized opioid-like activity Not explicitly controlled (as of 2025)
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Benzamide 3,4-Dichlorophenyl, N-methyl, same cyclohexyl group Potent µ-opioid agonist; implicated in overdose deaths Controlled in the U.S., Canada, and EU
W-18 (4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide) Benzenesulfonamide Piperidinylidene with 4-nitrophenylethyl group No opioid activity in rat models Controlled in Canada and the U.S.
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) Benzamide Cyclohexylmethyl group with dimethylamine µ-Opioid agonist; analgesic potency ~0.5× morphine Controlled in the U.S. and EU
4-Chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide Benzenesulfonamide Diethylaminoethyl chain instead of cyclohexyl No reported opioid activity Not controlled
Key Observations:
  • Core Structure : Benzenesulfonamide vs. benzamide significantly impacts receptor binding. Benzamides (e.g., U-47700, AH-7921) exhibit strong opioid activity, whereas benzenesulfonamides (e.g., W-18, target compound) show variable or absent activity .
  • Substituent Effects: The cyclohexyl-dimethylamino group (shared with U-47700 and AH-7921) is associated with µ-opioid receptor affinity. However, sulfonamide-linked analogues may lack the conformational flexibility required for receptor activation .

Physicochemical and Metabolic Comparisons

Property This compound U-47700 W-18 AH-7921
Molecular Weight ~342.9 g/mol 349.3 g/mol 419.9 g/mol 373.3 g/mol
LogP (Predicted) ~2.5 ~3.1 ~3.8 ~3.4
Metabolic Stability Likely susceptible to hepatic sulfonation/oxidation Rapid N-demethylation in vivo Stable due to nitro group Moderate CYP450 metabolism
Notes:
  • Lipophilicity : Higher logP values in benzamides (U-47700, AH-7921) correlate with enhanced blood-brain barrier penetration and potency .

Legal and Regulatory Status

Regulatory scrutiny focuses on cyclohexylamine derivatives with opioid-like structures, suggesting that the target compound could face future restrictions if pharmacological activity is confirmed.

Biological Activity

4-Chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a chlorobenzene ring, a sulfonamide functional group, and a dimethylamino cyclohexyl moiety. Its molecular formula is C13H18ClN1O2SC_{13}H_{18}ClN_{1}O_{2}S.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Anticancer Potential

Recent studies have explored the anticancer effects of sulfonamides. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins .

Case Study: Apoptosis Induction in MCF-7 Cells

  • Objective: To evaluate the effect of the compound on cell viability and apoptosis.
  • Method: MCF-7 cells were treated with varying concentrations (0, 10, 20, 30 µM) of the compound for 24 hours.
  • Findings: A significant reduction in cell viability was observed at doses above 20 µM, with flow cytometry confirming increased annexin V positivity indicative of apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: By mimicking p-aminobenzoic acid (PABA), it inhibits DHPS, crucial for folate synthesis in bacteria.
  • Apoptotic Pathway Activation: The compound induces stress responses in cancer cells, leading to mitochondrial dysfunction and activation of caspases .

Comparative Analysis

Comparative studies with other sulfonamide derivatives indicate that structural modifications influence biological activity. For instance, compounds with additional functional groups exhibit enhanced potency against certain bacterial strains and cancer cells.

Table 2: Comparative Biological Activity of Sulfonamide Derivatives

Compound NameMIC (E. coli)IC50 (MCF-7)
This compound32 µg/mL20 µM
N-(4-chlorophenyl)-N,N-dimethylsulfonamide64 µg/mL25 µM
N-(3-methylphenyl)-N,N-dimethylsulfonamide16 µg/mL15 µM

Q & A

Q. What is the recommended synthetic route for 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide?

  • Methodological Answer : The synthesis involves reacting 4-chlorobenzenesulfonyl chloride with 2-(dimethylamino)cyclohexylamine under basic conditions. A typical protocol includes:

Dissolving the amine in dichloromethane (DCM) and adding triethylamine to neutralize HCl byproducts.

Slowly adding the sulfonyl chloride dropwise at 0–5°C.

Stirring the mixture at room temperature for 12–24 hours.

Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Confirm purity using HPLC or TLC. This method is analogous to sulfonamide syntheses for structurally related compounds .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the sulfonamide linkage, cyclohexyl dimethylamino group, and chloro-substituted benzene.
  • FTIR : Verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~3300 cm⁻¹).
  • Mass Spectrometry (ESI-TOF) : Confirm molecular weight (C₁₅H₂₂ClN₂O₂S; exact mass: 341.11 g/mol).
  • X-ray Crystallography : For definitive stereochemical analysis, use SHELXL-2018/3 for refinement after data collection on a single crystal .

Q. How can preliminary biological activity be assessed?

  • Methodological Answer :
  • In Vivo Antinociception Assay : Use the 55°C warm-water tail-withdrawal test in rodents. Administer escalating doses (1–30 mg/kg, subcutaneous) and measure latency to tail withdrawal. Include naltrexone (10 mg/kg) to test opioid receptor involvement.
  • Receptor Binding Assays : Screen for μ-opioid receptor (MOR) affinity using radiolabeled DAMGO or [³H]naltrexone in competitive binding studies. Compare results to U-47700, a structurally related MOR agonist .

Advanced Research Questions

Q. How can contradictory data between legal scheduling and pharmacological inactivity be resolved?

  • Methodological Answer :
  • Comprehensive Receptor Profiling : Expand binding assays to κ-opioid (KOR), δ-opioid (DOR), and non-opioid receptors (e.g., σ, NMDA).
  • Behavioral Studies : Test locomotor activity, conditioned place preference, and withdrawal symptoms in rodent models to assess abuse potential.
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may explain discrepancies. Reference structural analogs like W-15, which lack opioid activity despite legal classification .

Q. What structure-activity relationships (SAR) differentiate this compound from U-47700?

  • Methodological Answer :
  • Key Structural Differences :
  • U-47700 : 3,4-Dichloro-N-methylbenzamide with a trans-cyclohexyl dimethylamino group.
  • Target Compound : 4-Chloro-benzenesulfonamide with a non-methylated cyclohexyl dimethylamino group.
  • Methodology :

Synthesize analogs with varied substituents (e.g., chloro vs. nitro groups, sulfonamide vs. carboxamide).

Test binding affinity (Ki) using MOR-expressing cell membranes.

Perform molecular docking (e.g., AutoDock Vina) to compare interactions with MOR’s orthosteric site.
Results may show reduced MOR affinity due to sulfonamide rigidity vs. carboxamide flexibility .

Q. What advanced chromatographic methods optimize purity analysis?

  • Methodological Answer :
  • HPLC Conditions :
  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase: 60:40 acetonitrile/10 mM ammonium formate (pH 3.5).
  • Flow Rate: 1.0 mL/min; UV detection at 254 nm.
  • LC-MS/MS : Use electrospray ionization (ESI+) to detect trace impurities (e.g., unreacted sulfonyl chloride). Validate method per ICH Q2(R1) guidelines .

Q. How can crystallographic data resolve conformational ambiguities?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT-2018/2 for direct methods. Refine with SHELXL-2018/3 using full-matrix least-squares.
  • Key Metrics : Report R1/wR2 values (< 0.05), bond angle deviations (< 0.5°), and torsional angles for the cyclohexyl group. Compare to related sulfonamides in the Cambridge Structural Database .

Q. What strategies assess metabolic stability in hepatic models?

  • Methodological Answer :
  • Liver Microsome Assay : Incubate the compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
  • Analysis : Quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (e.g., Q-TOF) and MS/MS fragmentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide

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